Citramalic acid

Catalog No.
S582576
CAS No.
597-44-4
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citramalic acid

CAS Number

597-44-4

Product Name

Citramalic acid

IUPAC Name

2-hydroxy-2-methylbutanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)(C(=O)O)O

Synonyms

alpha-methylmalate, citramalate, citramalate, (+-)-isomer, citramalate, (R)-isomer, citramalate, (S)-isomer, citramalic acid

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O

The exact mass of the compound Citramalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80648. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Citramalic acid (2-hydroxy-2-methylbutanedioic acid) is a C5 dicarboxylic acid characterized by an alpha-methyl group that distinguishes it from its closest structural analog, malic acid. In industrial and advanced laboratory settings, it is primarily procured as a high-value chiral building block, a specialized metal chelating agent, and a highly efficient bio-based precursor for methacrylic acid (MAA) synthesis [1]. Its structural features dictate specific thermal degradation pathways, solubility profiles, and coordination chemistry, making it an essential raw material for sustainable polymer production and specialized chemical formulations where precise methyl-branching is required [2].

Research Fit

Structural Class Chiral 2-hydroxydicarboxylic acid, methyl-substituted at C2; distinct from malic acid
Metabolic Role Cleaved to pyruvate and acetyl-CoA via citramalate lyase; unique C5-branched pathway
Research Context Supports bioleaching selectivity, plant metabolomics, and citramalate enzymology studies

Substituting citramalic acid with generic C4 or C5 diacids fundamentally alters downstream reactivity and product identity. For instance, replacing citramalic acid with malic acid in thermal catalysis completely shifts the end product from methacrylic acid (MAA) to acrylic acid, as malic acid lacks the critical alpha-methyl group required for the methacrylate backbone [1]. Furthermore, while other C5 acids like itaconic acid can serve as MAA precursors, citramalic acid offers distinct metabolic engineering advantages and specific metal-chelation stoichiometry (forming trimers rather than dimers with certain metals), meaning generic substitution will compromise both synthesis yields and formulation stability [2].

Substitution Risk

Malic Acid Lacks C2 methyl group; may shift metabolic fate and metal chelation behavior in bioleaching or flux assays.
Citric Acid Broader metal affinity; reported higher thorium co-extraction in monazite bioleaching contexts may alter selectivity.

Thermal Conversion Selectivity: Methacrylic Acid vs. Acrylic Acid Synthesis

Citramalic acid serves as a direct, one-step precursor to methacrylic acid (MAA) under thermal catalytic conditions. When subjected to basic catalysts or alumina at 250 °C, citramalic acid undergoes decarboxylation and dehydration to yield MAA, achieving a single-pass selectivity of up to 63.2% [1]. In stark contrast, subjecting malic acid to identical reaction conditions yields acrylic acid, as it lacks the requisite alpha-methyl group [2].

Evidence DimensionDownstream thermal dehydration/decarboxylation product
Target Compound DataYields Methacrylic Acid (MAA) (up to 63.2% single-pass selectivity)
Comparator Or BaselineMalic acid (Yields Acrylic Acid)
Quantified DifferenceComplete divergence in product identity (C4 vs C3 unsaturated acid)
ConditionsThermal heterogeneous catalysis (alumina at 250 °C) or base-catalyzed heat/pressure

Procurement for polymethyl methacrylate (PMMA) supply chains must specifically source citramalic acid, as malic acid cannot provide the necessary methyl branch for methacrylates.

Th Selectivity
Head-to-head
Citramalic acid 0.25 ± 0.01 mg/L Th
Citric acid 1.18 ± 0.01 mg/L Th
Reported 4.7-fold lower Th mobilization supports REE selectivity screening.
Paecilomyces exo-metabolome, ICP-MS; bioleaching context.

Metal Chelation and Speciation: Trimer vs. Dimer Formation

The presence of the alpha-methyl group on citramalic acid significantly alters its coordination behavior in aqueous solutions compared to malic acid. Potentiometric titrations at 25 °C reveal that while malic acid forms 1:1 and dimer complexes with Al(III) ions, citramalic acid forms 1:1 and larger trimer complexes [1]. Both acids effectively solubilize aluminum across the entire pH range, but the distinct speciation of citramalic acid impacts the viscosity and stability of the resulting metal-ligand solutions.

Evidence DimensionAl(III) complex aggregation state
Target Compound DataForms 1:1 complexes and trimer complexes
Comparator Or BaselineMalic acid (Forms 1:1 complexes and dimer complexes)
Quantified DifferenceHigher-order oligomerization (trimer vs. dimer) for citramalic acid
ConditionsAqueous solution, 25 °C, potentiometric titration with Al(III)

For industrial formulators designing metal-solubilizing agents or chelants, citramalic acid provides distinct complexation stoichiometry and solution dynamics compared to standard malic acid.

Flux Marker
Class-level inference
15–165×
fold increase during ripening in high BC ester apple lines; low lines 1.3–2.9×.
Genotype-dependent metabolic flux marker, distinct from malic acid pathway.
GC/LC-MS, 10 Malus lines; plant metabolomics context.

Bio-Production Yield for MAA Hybrid Routes

In the development of sustainable hybrid routes to methacrylic acid, citramalic acid has emerged as a highly efficient intermediate. Engineered biosynthetic pathways can produce citramalic acid from glucose with a yield reaching 91% of the theoretical maximum [1]. This high upstream bio-yield directly translates to a maximum overall glucose-to-MAA yield of 0.65 mol/mol, positioning citramalic acid as a highly competitive alternative to other bio-based C5 precursors like itaconic acid, which often face different thermodynamic and separation challenges during conversion [1].

Evidence DimensionBiosynthetic intermediate yield from glucose
Target Compound Data91% of theoretical maximum yield (0.65 mol MAA/mol glucose overall)
Comparator Or BaselineStandard bio-based C5 precursors (e.g., itaconic acid pathways)
Quantified DifferenceExceptionally high carbon flux to citramalate enabling highly efficient MAA recovery
ConditionsEngineered E. coli fermentation (overexpressing citramalate synthase)

For scale-up procurement in green chemistry, the exceptionally high fermentation yield of citramalic acid makes it a superior economic intermediate for renewable methacrylates.

Pitaya Abundance
Cross-study comparable
Dominant organic acid: 7.56–71.42% of total acid pool; up to 12.90 mg/g DW in pulp.
Pitaya as a natural source; supports sourcing and QC standard selection.
LC-MS/MS quantification; peel and pulp matrices.

Precursor for Bio-based Polymethyl Methacrylate (PMMA)

Citramalic acid is structurally required as a drop-in intermediate for the sustainable manufacturing of methacrylic acid (MAA). Because its thermal decarboxylation and dehydration specifically yield MAA rather than acrylic acid, it is the exact necessary synthon for downstream PMMA plastics used in electronics, automotive parts, and optical displays [1].

Advanced Chelating Agents for Metal Solubilization

Due to its ability to form higher-order trimer complexes with metal ions like Al(III)—unlike the dimer complexes formed by malic acid—citramalic acid provides distinct complexation stoichiometry in specialized formulation environments requiring stable metal solubilization and specific viscosity profiles across a broad pH range [2].

Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

As a functionalized C5 2-hydroxydicarboxylic acid, citramalic acid provides an alpha-methylated chiral center that cannot be replicated by malic acid or citric acid. This makes it an essential starting material for synthesizing specific branched pharmaceutical intermediates and specialty biodegradable polymers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
REE bioleaching selectivity studies
Metal chelation selectivity profile
Thorium co-extraction ratio
Branched-chain ester biosynthesis studies
Citramalate pathway flux marker
Genotype-dependent accumulation pattern
Pitaya natural acid sourcing
Organic acid pool dominance
Pulp/peel concentration consistency
C5-dicarboxylate enzymology
Substrate specificity for citramalate synthase
Pyruvate/acetyl-CoA cleavage verification

Physical Description

Solid

XLogP3

-0.9

Melting Point

107-111°C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2306-22-1
597-44-4

Wikipedia

(RS)-citramalic acid

Engineered citrate synthase improves citramalic acid generation in Escherichia coli

Xianghao Wu, D Brisbane Tovilla-Coutiño, Mark A Eiteman
PMID: 32497258   DOI: 10.1002/bit.27450

Abstract

The microbial product citramalic acid (citramalate) serves as a five-carbon precursor for the chemical synthesis of methacrylic acid. This biochemical is synthesized in Escherichia coli directly by the condensation of pyruvate and acetyl-CoA via the enzyme citramalate synthase. The principal competing enzyme with citramalate synthase is citrate synthase, which mediates the condensation reaction of oxaloacetate and acetyl-CoA to form citrate and begin the tricarboxylic acid cycle. A deletion in the gltA gene coding citrate synthase prevents acetyl-CoA flux into the tricarboxylic acid cycle, and thus necessitates the addition of glutamate. In this study the E. coli citrate synthase was engineered to contain point mutations intended to reduce the enzyme's affinity for acetyl-CoA, but not eliminate its activity. Cell growth, enzyme activity and citramalate production were compared in several variants in shake flasks and controlled fermenters. Citrate synthase GltA[F383M] not only facilitated cell growth without the presence of glutamate, but also improved the citramalate production by 125% compared with the control strain containing the native citrate synthase in batch fermentation. An exponential feeding strategy was employed in a fed-batch process using MEC626/pZE12-cimA harboring the GltA[F383M] variant, which generated over 60 g/L citramalate with a yield of 0.53 g citramalate/g glucose in 132 hr. These results demonstrate protein engineering can be used as an effective tool to redirect carbon flux by reducing enzyme activity and improve the microbial production of traditional commodity chemicals.


Characteristic features of the unique house sake yeast strain Saccharomyces cerevisiae Km67 used for industrial sake brewing

Yoshifumi Takao, Toshinari Takahashi, Tasuku Yamada, Tetsuya Goshima, Atsuko Isogai, Kazuo Sueno, Tsutomu Fujii, Takeshi Akao
PMID: 29884321   DOI: 10.1016/j.jbiosc.2018.05.008

Abstract

For several decades, almost all sake has been brewed with sake yeast Saccharomyces cerevisiae Kyokai no. 7 (K7) group strains. Although the widespread use of these strains has contributed to sake quality improvement, it may have lessened the diversity of sake gustatory properties brought about by house sake yeast (indigenous yeast of sake brewery). Sake yeast S. cerevisiae strain Km67 derives from the house yeast strain of Kiku-masamune Sake Brewing Co., Ltd., and it has been playing a central role in industrial sake brewing for decades. By using DNA sequencing, we revealed that strain Km67 does not possess specific loss-of-function mutations of stress response-related genes, which are characteristic of K7 group strains. Km67 had higher stress tolerance than K7 group strains likely because of the more efficient function of the stress response and heat shock elements in this strain. Sensory evaluation and taste sensor analysis demonstrated that sake brewed with Km67 had characteristically thicker body than sake brewed with K7 group strains. Chemical analysis suggested that unique sensory properties of the sake brewed with Km67 were due to high citramalic acid concentration. Taken together, these results revealed that strain Km67 differs from K7 group strains by genetic background and confers unique chemical composition and taste qualities upon sake it generates. It is expected that sake quality and gustatory properties will be diversified by utilizing house yeast such as strain Km67.


Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit

Nobuko Sugimoto, Philip Engelgau, A Daniel Jones, Jun Song, Randolph Beaudry
PMID: 33431667   DOI: 10.1073/pnas.2009988118

Abstract

A plant pathway that initiates with the formation of citramalate from pyruvate and acetyl-CoA by citramalate synthase (CMS) is shown to contribute to the synthesis of α-ketoacids and important odor-active esters in apple (
×
) fruit. Microarray screening led to the discovery of a gene with high amino acid similarity to 2-isopropylmalate synthase (
). However, functional analysis of recombinant protein revealed its substrate preference differed substantially from IPMS and was more typical of CMS. MdCMS also lacked the regulatory region present in MdIPMS and was not sensitive to feedback inhibition.
C-acetate feeding of apple tissue labeled citramalate and α-ketoacids in a manner consistent with the presence of the citramalate pathway, labeling both straight- and branched-chain esters. Analysis of genomic DNA (gDNA) revealed the presence of two nearly identical alleles in "Jonagold" fruit (
and
), differing by two nonsynonymous single-nucleotide polymorphisms (SNPs). The mature proteins differed only at amino acid 387, possessing either glutamine
(MdCMS_1) or glutamate
(MdCMS_2). Glutamate
was associated with near complete loss of activity.
expression was fruit-specific, increasing severalfold during ripening. The translated protein product was detected in ripe fruit. Transient expression of
in
induced the accumulation of high levels of citramalate, whereas
did not. Domesticated apple lines with MdCMS isozymes containing only glutamate
produced a very low proportion of 2-methylbutanol- and 2-methylbutanoate (2MB) and 1-propanol and propanoate (PROP) esters. The citramalate pathway, previously only described in microorganisms, is shown to function in ripening apple and contribute to isoleucine and 2MB and PROP ester biosynthesis without feedback regulation.


Efficient bio-production of citramalate using an engineered Escherichia coli strain

Joseph P Webb, S Alison Arnold, Scott Baxter, Stephen J Hall, Graham Eastham, Gill Stephens
PMID: 29231156   DOI: 10.1099/mic.0.000581

Abstract

Citramalic acid is a central intermediate in a combined biocatalytic and chemocatalytic route to produce bio-based methylmethacrylate, the monomer used to manufacture Perspex and other high performance materials. We developed an engineered E. coli strain and a fed-batch bioprocess to produce citramalate at concentrations in excess of 80 g l
in only 65 h. This exceptional efficiency was achieved by designing the production strain and the fermentation system to operate synergistically. Thus, a single gene encoding a mesophilic variant of citramalate synthase from Methanococcus jannaschii, CimA3.7, was expressed in E. coli to convert acetyl-CoA and pyruvate to citramalate, and the ldhA and pflB genes were deleted. By using a bioprocess with a continuous, growth-limiting feed of glucose, these simple interventions diverted substrate flux directly from central metabolism towards formation of citramalate, without problematic accumulation of acetate. Furthermore, the nutritional requirements of the production strain could be satisfied through the use of a mineral salts medium supplemented only with glucose (172 g l
in total) and 1.4 g l
yeast extract. Using this system, citramalate accumulated to 82±1.5 g l
, with a productivity of 1.85 g l
h
and a conversion efficiency of 0.48 gcitramalate g
glucose. The new bioprocess forms a practical first step for integrated bio- and chemocatalytic production of methylmethacrylate.


Production of citramalate by metabolically engineered Escherichia coli

Xianghao Wu, Mark A Eiteman
PMID: 27316562   DOI: 10.1002/bit.26035

Abstract

Citramalic acid (citramalate) is a five carbon hydroxy-dicarboxylic acid and potential precursor for the production of methacrylic acid from renewable resources. We examined citramalate production in Escherichia coli expressing the citramalate synthase gene cimA. Although, knockouts in ldhA coding lactate dehydrogenase and glcB/aceB coding malate synthase did not benefit citramalate accumulation, knockouts in gltA coding citrate synthase, and ackA coding acetate kinase significantly increased citramalate accumulation compared to the control strain. A fed-batch process in a controlled fermenter using a glucose feed resulted in 46.5 g/L citramalate in 132 h with a yield of 0.63 g/g, over 75% of the theoretical maximum yield from glucose of 0.82 g/g. Biotechnol. Bioeng. 2016;113: 2670-2675. © 2016 Wiley Periodicals, Inc.


Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli

Xianghao Wu, Mark A Eiteman
PMID: 28744578   DOI: 10.1007/s10295-017-1971-7

Abstract

Citramalic acid (citramalate) serves as a five-carbon precursor for the chemical synthesis of methacrylic acid. We compared citramalate and acetate accumulation from glycerol using Escherichia coli strains expressing a modified citramalate synthase gene cimA from Methanococcus jannaschii. These studies revealed that gltA coding citrate synthase, leuC coding 3-isopropylmalate dehydratase, and acetate pathway genes play important roles in elevating citramalate and minimizing acetate formation. Controlled 1.0 L batch experiments confirmed that deletions in all three acetate-production genes (poxB, ackA, and pta) were necessary to reduce acetate formation to less than 1 g/L during citramalate production from 30 g/L glycerol. Fed-batch processes using MEC568/pZE12-cimA (gltA leuC ackA-pta poxB) generated over 31 g/L citramalate and less than 2 g/L acetate from either purified or crude glycerol at yields exceeding 0.50 g citramalate/g glycerol in 132 h. These results hold promise for the viable formation of citramalate from unrefined glycerol.


Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite

Thekla Cordes, Alessandro Michelucci, Karsten Hiller
PMID: 25974697   DOI: 10.1146/annurev-nutr-071714-034243

Abstract

Itaconic acid is well known as a precursor for polymer synthesis and has been involved in industrial processes for decades. In a recent surprising discovery, itaconic acid was found to play a role as an immune-supportive metabolite in mammalian immune cells, where it is synthesized as an antimicrobial compound from the citric acid cycle intermediate cis-aconitic acid. Although the immune-responsive gene 1 protein (IRG1) has been associated to immune response without a mechanistic function, the critical link to itaconic acid production through an enzymatic function of this protein was only recently revealed. In this review, we highlight the history of itaconic acid as an industrial and antimicrobial compound, starting with its biotechnological synthesis and ending with its antimicrobial function in mammalian immune cells.


New insight into the photoheterotrophic growth of the isocytrate lyase-lacking purple bacterium Rhodospirillum rubrum on acetate

B Leroy, Q De Meur, C Moulin, G Wegria, R Wattiez
PMID: 25737481   DOI: 10.1099/mic.0.000067

Abstract

Purple non-sulfur bacteria are well known for their metabolic versatility. One of these bacteria, Rhodospirillum rubrum S1H, has been selected by the European Space Agency to ensure the photoheterotrophic assimilation of volatile fatty acids in its regenerative life support system, MELiSSA. Here, we combined proteomic analysis with bacterial growth analysis and enzymatic activity assays in order to better understand acetate photoassimilation. In this isocitrate lyase-lacking organism, the assimilation of two-carbon compounds cannot occur through the glyoxylate shunt, and the citramalate cycle has been proposed to fill this role, while, in Rhodobacter sphaeroides, the ethylmalonyl-CoA pathway is used for acetate assimilation. Using proteomic analysis, we were able to identify and quantify more than 1700 unique proteins, representing almost one-half of the theoretical proteome of the strain. Our data reveal that a pyruvate : ferredoxin oxidoreductase (NifJ) could be used for the direct assimilation of acetyl-CoA through pyruvate, potentially representing a new redox-balancing reaction. We additionally propose that the ethylmalonyl-CoA pathway could also be involved in acetate assimilation by the examined strain, since specific enzymes of this pathway were all upregulated and activity of crotonyl-CoA reductase/carboxylase was increased in acetate conditions. Surprisingly, we also observed marked upregulation of glutaryl-CoA dehydrogenase, which could be a component of a new pathway for acetate photoassimilation. Finally, our data suggest that citramalate could be an intermediate of the branched-chain amino acid biosynthesis pathway, which is activated during acetate assimilation, rather than a metabolite of the so-called citramalate cycle.


Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli

Naga Sirisha Parimi, Ian A Durie, Xianghao Wu, Afaq M M Niyas, Mark A Eiteman
PMID: 28637476   DOI: 10.1186/s12934-017-0729-2

Abstract

Citramalate, a chemical precursor to the industrially important methacrylic acid (MAA), can be synthesized using Escherichia coli overexpressing citramalate synthase (cimA gene). Deletion of gltA encoding citrate synthase and leuC encoding 3-isopropylmalate dehydratase were critical to achieving high citramalate yields. Acetate is an undesirable by-product potentially formed from pyruvate and acetyl-CoA, the precursors of citramalate during aerobic growth of E. coli. This study investigated strategies to minimize acetate and maximize citramalate production in E. coli mutants expressing the cimA gene.
Key knockouts that minimized acetate formation included acetate kinase (ackA), phosphotransacetylase (pta), and in particular pyruvate oxidase (poxB). Deletion of glucose 6-phosphate dehydrogenase (zwf) and ATP synthase (atpFH) aimed at improving glycolytic flux negatively impacted cell growth and citramalate accumulation in shake flasks. In a repetitive fed-batch process, E. coli gltA leuC ackA-pta poxB overexpressing cimA generated 54.1 g/L citramalate with a yield of 0.64 g/g glucose (78% of theoretical maximum yield), and only 1.4 g/L acetate in 87 h.
This study identified the gene deletions critical to reducing acetate accumulation during aerobic growth and citramalate production in metabolically engineered E. coli strains. The citramalate yield and final titer relative to acetate at the end of the fed-batch process are the highest reported to date (a mass ratio of citramalate to acetate of nearly 40) without being detrimental to citramalate productivity, significantly improving a potential process for the production of this five-carbon chemical.


Mesaconase Activity of Class I Fumarase Contributes to Mesaconate Utilization by Burkholderia xenovorans

Miriam Kronen, Jahminy Sasikaran, Ivan A Berg
PMID: 26070669   DOI: 10.1128/AEM.00822-15

Abstract

Pseudomonas aeruginosa, Yersinia pestis, and many other bacteria are able to utilize the C5-dicarboxylic acid itaconate (methylenesuccinate). Itaconate degradation starts with its activation to itaconyl coenzyme A (itaconyl-CoA), which is further hydrated to (S)-citramalyl-CoA, and citramalyl-CoA is finally cleaved into acetyl-CoA and pyruvate. The xenobiotic-degrading betaproteobacterium Burkholderia xenovorans possesses a P. aeruginosa-like itaconate degradation gene cluster and is able to grow on itaconate and its isomer mesaconate (methylfumarate). Although itaconate degradation proceeds in B. xenovorans in the same way as in P. aeruginosa, the pathway of mesaconate utilization is not known. Here, we show that mesaconate is metabolized through its hydration to (S)-citramalate. The latter compound is then metabolized to acetyl-CoA and pyruvate with the participation of two enzymes of the itaconate degradation pathway, a promiscuous itaconate-CoA transferase able to activate (S)-citramalate in addition to itaconate and (S)-citramalyl-CoA lyase. The first reaction of the pathway, the mesaconate hydratase (mesaconase) reaction, is catalyzed by a class I fumarase. As this enzyme (Bxe_A3136) has similar efficiencies (kcat/Km) for both fumarate and mesaconate hydration, we conclude that B. xenovorans class I fumarase is in fact a promiscuous fumarase/mesaconase. This promiscuity is physiologically relevant, as it allows the growth of this bacterium on mesaconate as a sole carbon and energy source.


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